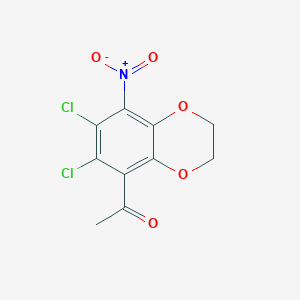

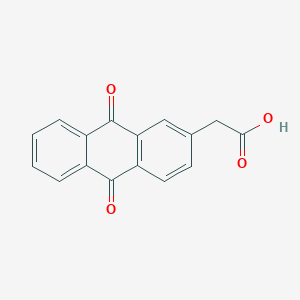

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid is a derivative of 9,10-anthraquinone, which is a well-known chemical entity with a broad range of applications, particularly in the field of antimicrobial agents. Despite the extensive study of 9,10-anthraquinone chemistry, many of its derivatives, including the one , are not fully understood .

Synthesis Analysis

The synthesis of amino-acid derivatives of 9,10-anthraquinone has been achieved through the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with various amino acids. This process involves the use of potassium carbonate in DMSO at elevated temperatures. The resulting products are then isolated by diluting the reaction mixture with water and acidifying with hydrochloric acid. The solid precipitate is filtered off and purified by recrystallization from an acetonitrile-water mixture .

Molecular Structure Analysis

The molecular structure of these derivatives has been characterized using IR and NMR spectroscopy. For instance, the IR spectrum of {2-[(9,10-Dioxy-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}glycine shows characteristic absorption bands for CH2NH, NHCO, COOH, and the quinoid ring. The NMR spectrum provides further insights into the proton environment, with signals corresponding to aromatic hydrogens and functional groups such as OH and NH .

Chemical Reactions Analysis

The reactivity of related compounds, such as 2-(10-diazo-10H-anthracen-9-ylidene)-malonodinitrile, has been studied with the cryptohydride system formic acid-triethylamine. The reaction was expected to yield a 10-dicyanomethyl-9,10-dihydro-anthracene-9-yl formate but instead produced anthracen-9-yl-acetonitrile. This unexpected result led to the proposal of a new reaction mechanism. Additionally, the decomposition product of the reaction and its tautomer were obtained and characterized .

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields of the synthesized derivatives have been reported. For example, the yield of the glycine derivative was 54%, with a melting point of 196°C. The chemical properties, including reactivity and selectivity in reactions, have been explored. In the case of sugar derivatives, regioselective hydrogenolysis and partial hydrogenation were studied, revealing that the reaction outcomes are influenced by the configuration of the acetalic carbon and the participation of adjacent hydroxyl groups .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid derivatives have demonstrated antimicrobial properties. For instance, amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, a compound closely related to 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid, showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis (Zvarich et al., 2014).

Electrochemistry and Spectroelectrochemistry

The compound has been used in the synthesis of metallophthalocyanines, where it improves the reversibility of redox processes and alters color states, showing potential in electrochemistry and spectroelectrochemistry applications (Sezer et al., 2010).

Redox Behavior

Its redox behavior has been analyzed using techniques like voltammetry, which is crucial for understanding its electrochemical properties (Ahmad et al., 2015).

DNA Hybridization Visualization

Certain anthraquinone derivatives of this compound have been studied for their potential in visualizing DNA hybridization processes, which could be significant in genetic and molecular biology research (Kowalczyk et al., 2010).

Synthesis of Novel Compounds

It has also been used in synthesizing new amino acid derivatives and exploring their chemical properties, which could have implications in various fields of chemistry and biochemistry (Zvarych et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

2-(9,10-dioxoanthracen-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-14(18)8-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIDTWIMIZBRGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377330 |

Source

|

| Record name | (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid | |

CAS RN |

76161-80-3 |

Source

|

| Record name | (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)